molecular formula C6H7N3O3 B2881320 (8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 2416218-76-1

(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione

Cat. No.: B2881320
CAS No.: 2416218-76-1
M. Wt: 169.14
InChI Key: CENHVJSBNKIWGC-VKHMYHEASA-N
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Description

(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione is a complex organic compound with a unique structure that includes a hydroxy group and a triazine ring

Scientific Research Applications

(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

Target of Action

This compound belongs to the 1,2,4-triazine class of compounds, which are known to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities . .

Mode of Action

Based on the known biological activities of 1,2,4-triazine derivatives, it can be inferred that this compound may interact with its targets to modulate various biological processes . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Given the broad range of biological activities associated with 1,2,4-triazine derivatives, it is likely that multiple pathways could be affected . These could potentially include pathways related to cell growth and proliferation, inflammation, immune response, and others. The downstream effects would depend on the specific pathway and the context of the biological system.

Result of Action

Given the range of biological activities associated with 1,2,4-triazine derivatives, the effects could potentially include modulation of cell growth and proliferation, alteration of immune response, reduction of inflammation, and others . The specific effects would depend on the particular target and the biological context.

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring and the introduction of the hydroxy group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce a wide range of functional groups.

Comparison with Similar Compounds

Similar Compounds

    (8R)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione: A stereoisomer with different biological activity.

    2,6,7,8-Tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione: Lacks the hydroxy group, leading to different chemical properties.

Uniqueness

(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione is unique due to its specific stereochemistry and the presence of the hydroxy group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(8S)-8-hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c10-3-1-2-9-4(3)7-8-5(11)6(9)12/h3,10H,1-2H2,(H,8,11)/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENHVJSBNKIWGC-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NNC(=O)C2=O)C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NNC(=O)C2=O)[C@H]1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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